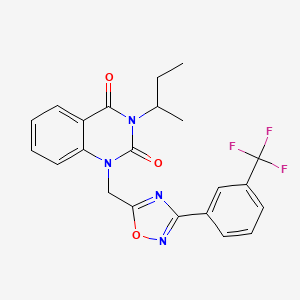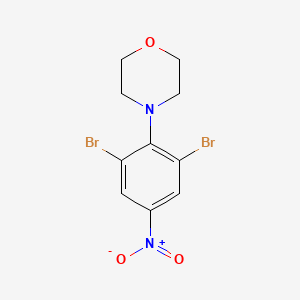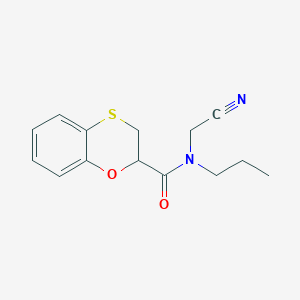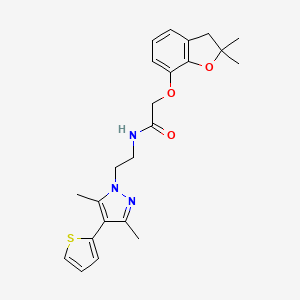
5-(Azepane-1-carbonyl)-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepane-1-carbonyl)-2-methoxyaniline, or 5-AMC, is an aromatic heterocyclic compound with a benzene ring and an azepane ring, both of which are fused together. 5-AMC is a versatile compound that has been studied for its potential applications in a variety of fields, from medicinal chemistry to material science.
Scientific Research Applications
5-AMC has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-AMC has been studied for its potential use as a drug delivery vehicle and as a building block for the synthesis of new molecules. In material science, 5-AMC has been studied for its potential use in the production of polymers, composites, and nanomaterials. In organic synthesis, 5-AMC has been used as a starting material for the synthesis of other compounds, such as aromatic amines and heterocyclic compounds.
Mechanism of Action
Target of Action
The primary targets of 5-(Azepane-1-carbonyl)-2-methoxyaniline are currently unknown. The compound may have a similar structure to other azepane derivatives, which have been found to interact with various receptors
Mode of Action
Based on its structural similarity to other azepane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Based on its structural characteristics, it is predicted to have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 1.85, suggesting it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 5-(azepane-1-carbonyl)-2-methoxyaniline is currently unavailable .
Advantages and Limitations for Lab Experiments
The main advantage of using 5-AMC in lab experiments is its versatility. 5-AMC can be used as a starting material for the synthesis of other compounds, as a drug delivery vehicle, and as a building block for the production of polymers and composites. Additionally, 5-AMC is relatively easy to synthesize and purify, making it suitable for use in a variety of laboratory settings. However, there are some limitations to using 5-AMC in lab experiments. For example, 5-AMC is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 5-AMC is not as stable as some other compounds, which can make it difficult to store for long periods of time.
Future Directions
There are a number of potential future directions for the research and application of 5-AMC. For example, 5-AMC could be studied for its potential use as a therapeutic agent, as a drug delivery vehicle, or as a building block for the synthesis of new molecules. Additionally, 5-AMC could be studied for its potential use in the production of polymers, composites, and nanomaterials. Finally, 5-AMC could be studied for its potential use in the development of new analytical methods, such as mass spectrometry or nuclear magnetic resonance spectroscopy.
Synthesis Methods
The most common synthesis method for 5-AMC is the condensation reaction of 1-bromo-3-methyl-2-oxazole and 4-methoxyaniline. This reaction is typically done in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is then heated to a temperature of around 100°C and stirred for several hours. The resulting product is a white solid that can be purified by recrystallization.
properties
IUPAC Name |
(3-amino-4-methoxyphenyl)-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-7-6-11(10-12(13)15)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSLCNKONSPRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepane-1-carbonyl)-2-methoxyaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2441801.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)

![N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2441807.png)
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride](/img/structure/B2441808.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2441810.png)
![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate](/img/structure/B2441811.png)
![(E)-3-(but-2-en-1-yl)-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441814.png)

![N-cyclopentyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2441820.png)

